molecular formula C13H16FNO3S2 B2718982 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1705043-24-8

2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2718982
CAS No.: 1705043-24-8
M. Wt: 317.39
InChI Key: VHGBRUJINPKHPO-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is an organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a pyrrolidine ring substituted with a methylsulfonyl group

Scientific Research Applications

Chemistry

In organic synthesis, 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.

Industry

In the industrial context, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution of 4-fluorothiophenol with an appropriate electrophile, such as an alkyl halide, to form the thioether linkage.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonylation, typically using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogens under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity through hydrophobic interactions, while the thioether and pyrrolidine moieties could participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Chlorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

    2-((4-Methylphenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Contains a methyl group instead of fluorine.

    2-((4-Bromophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Bromine atom replaces fluorine.

Uniqueness

The presence of the fluorine atom in 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets, potentially leading to unique pharmacological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S2/c1-20(17,18)12-6-7-15(8-12)13(16)9-19-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBRUJINPKHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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